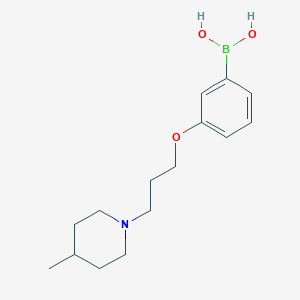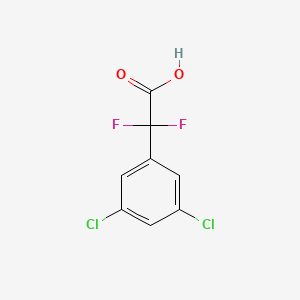
(3,5-二氯苯基)二氟乙酸
描述
(3,5-Dichlorophenyl)difluoroacetic acid is an organic compound with the molecular formula C8H4Cl2F2O2 It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring, along with a carboxylic acid group
科学研究应用
(3,5-Dichlorophenyl)difluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
作用机制
Target of Action
It is known that difluoroacetic acid, a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms, dissociates in solution to form difluoroacetate ions
Mode of Action
It is known that difluoroacetic acid can be used as a direct c-h difluoromethylating reagent . This suggests that (3,5-Dichlorophenyl)difluoroacetic acid may interact with its targets by donating difluoromethyl groups, leading to changes in the targets’ structure and function.
Biochemical Pathways
It is known that difluoroacetic acid and its derivatives have been used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that (3,5-Dichlorophenyl)difluoroacetic acid may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
The physical properties of difluoroacetic acid, such as its density and boiling point , may influence its bioavailability.
Result of Action
The potential for difluoroacetic acid to act as a direct c-h difluoromethylating reagent suggests that it may cause changes in the structure and function of its targets at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)difluoroacetic acid typically involves the introduction of difluoromethyl groups into a phenyl ring substituted with chlorine atoms. One common method is the difluoromethylation of 3,5-dichlorophenyl compounds using difluorocarbene reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like acetonitrile, under an inert atmosphere .
Industrial Production Methods
Industrial production of (3,5-Dichlorophenyl)difluoroacetic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
(3,5-Dichlorophenyl)difluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, carboxylates, and alcohols, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- (3,5-Dichlorophenyl)trifluoroacetic acid
- (3,5-Dichlorophenyl)acetic acid
- (3,5-Dichlorophenyl)fluoroacetic acid
Uniqueness
(3,5-Dichlorophenyl)difluoroacetic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The difluoromethyl group imparts distinct electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its mono- or trifluorinated analogs.
属性
IUPAC Name |
2-(3,5-dichlorophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-1-4(2-6(10)3-5)8(11,12)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAXKRKJDNBVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260762-88-6 | |
| Record name | 2-(3,5-dichlorophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


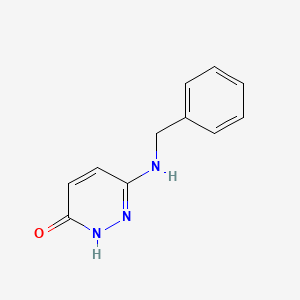
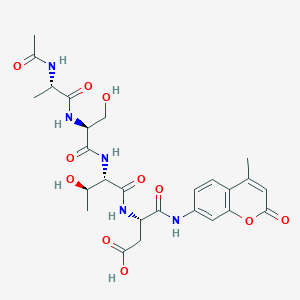
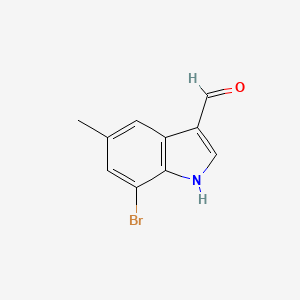
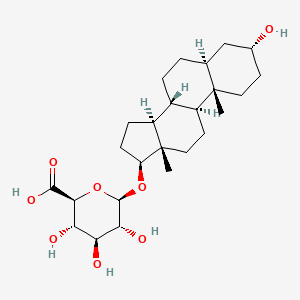
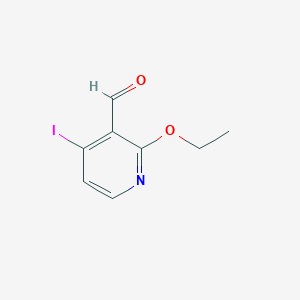
![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)
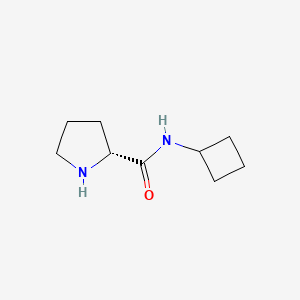
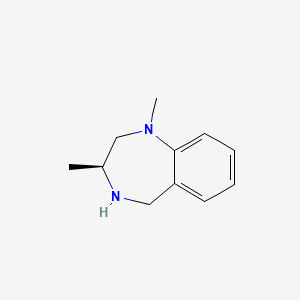
![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)
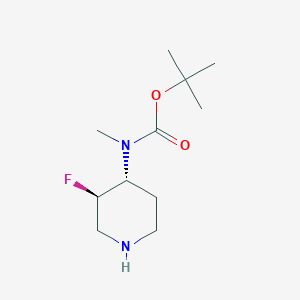
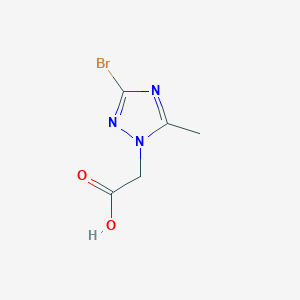
![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)
